2',7'-Difluorofluorescein

Fluorescence Spectroscopy pH Sensing Live-Cell Imaging

2',7'-Difluorofluorescein (Oregon Green 488) delivers pH-insensitive fluorescence (pKa 4.7) across physiological pH, eliminating signal attenuation seen with fluorescein (pKa 6.4). With a quantum yield of 0.97, it outperforms DCF (0.94) and DBF (0.67) in detection sensitivity. Its ratiometric pH response (ex 488/450 nm) enables quantitative pH measurements in acidic organelles and aerosol particles. Additionally, its peroxidase-like activity supports H2O2 detection assays. Choose DFF for reproducible, photostable results in confocal microscopy, flow cytometry, and nanozyme-based biosensing.

Molecular Formula C20H10F2O5
Molecular Weight 368.3 g/mol
CAS No. 913689-08-4
Cat. No. B044483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Difluorofluorescein
CAS913689-08-4
Molecular FormulaC20H10F2O5
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O
InChIInChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26)
InChIKeyVGIRNWJSIRVFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7'-Difluorofluorescein (CAS 913689-08-4): Quantitative Differentiation of a Fluorinated Fluorescein for pH-Stable Bioimaging


2',7'-Difluorofluorescein (DFF), commercially known as Oregon Green 488, is a halogenated derivative of fluorescein characterized by the substitution of two fluorine atoms at the 2' and 7' positions of the xanthene ring [1]. This fluorination alters its ground-state acid dissociation constant (pKa) to approximately 4.7, significantly lower than the parent fluorescein (pKa ≈ 6.4), rendering its fluorescence largely pH-insensitive across the physiological range . The compound retains the favorable spectral compatibility of fluorescein with the 488 nm argon-ion laser line while offering markedly improved photostability [2].

Why 2',7'-Difluorofluorescein Cannot Be Substituted by Other Fluorescein Derivatives for Quantitative Biological Assays


While fluorescein and its halogenated derivatives share a common xanthene core, their photophysical properties diverge significantly based on the nature and position of substituents. The pKa, fluorescence quantum yield, and photostability are critically dependent on the halogen atom identity (F vs. Cl vs. Br), leading to drastically different performance in pH-sensitive environments and under prolonged illumination [1]. Consequently, substituting DFF with non-fluorinated analogs like fluorescein (FL) or even its dichloro- (DCF) and dibromo- (DBF) counterparts introduces uncontrolled variability in fluorescence intensity and signal decay, compromising assay reproducibility and quantitative accuracy [2].

2',7'-Difluorofluorescein: Quantitative Evidence Guide for Comparator-Driven Procurement


Lower Ground-State pKa Enables pH-Insensitive Fluorescence in the Physiological Range

The thermodynamic pKa of 2',7'-difluorofluorescein (DFF) is 4.7, whereas fluorescein (FL) exhibits a pKa of 6.4 . This difference of 1.7 pKa units ensures that at physiological pH (7.0-7.4), DFF exists predominantly in its highly fluorescent dianionic form, while FL fluorescence is significantly attenuated due to protonation. Among halogenated analogs, DCF has a pKa of 5.1 and DBF has a pKa of 6.6, indicating that only DFF maintains full fluorescence intensity across the entire physiological range [1].

Fluorescence Spectroscopy pH Sensing Live-Cell Imaging

Superior Fluorescence Quantum Yield Among Halogenated Fluorescein Derivatives

The fluorescence quantum yield (Φf) of 2',7'-difluorofluorescein (DFF) is 0.97, which is the highest among the 2',7'-dihalogenated fluorescein series [1]. For comparison, the quantum yield of 2',7'-dichlorofluorescein (DCF) is 0.94, while that of 2',7'-dibromofluorescein (DBF) drops substantially to 0.67 [1]. DFF thus maintains a quantum yield comparable to unsubstituted fluorescein (Φf ≈ 0.92-0.97) while providing superior pH insensitivity and photostability [2].

Fluorescence Quantum Yield Fluorescent Probe Design Bioanalytical Assays

Enhanced Photostability Compared to Unmodified Fluorescein and Other Halogenated Analogs

Photodegradation experiments demonstrate that the photostability of fluorescein derivatives follows the rank order: DFF > DCF > Fluorescein (FL) > DBF [1]. Quantitative assessment shows that DFF resists photobleaching significantly longer than FL, with conjugates of Oregon Green 488 (DFF) enabling increased photon acquisition before photodestruction compared to fluorescein conjugates . This enhanced stability is attributed to the electron-withdrawing effect of fluorine substituents, which increases the rigidity and stability of the xanthene π-conjugated system [1].

Photostability Confocal Microscopy Time-Lapse Imaging

Peroxidase-Like Activity for H2O2 Detection and Biosensing

2',7'-Difluorofluorescein (DFF) exhibits intrinsic peroxidase-like activity, catalyzing the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) by H2O2 to produce a blue-colored product with absorbance at 652 nm [1]. Kinetic analysis revealed a Michaelis-Menten constant (Km) of 0.13 mM for TMB and 0.42 mM for H2O2, with a maximum reaction velocity (Vmax) of 18.5 × 10⁻⁸ M s⁻¹ and 12.8 × 10⁻⁸ M s⁻¹, respectively [1]. The catalytic activity follows a ping-pong mechanism with hydroxyl radicals (•OH) as the active species, confirmed by electron spin resonance (ESR) spectroscopy [1]. This activity is distinct from the primary fluorescent function and is not observed in unmodified fluorescein.

Nanozyme Peroxidase Mimetic Biosensing Reactive Oxygen Species

Ratiometric pH Sensing via Dual-Excitation Wavelength Dependence

2',7'-Difluorofluorescein exhibits a wavelength-dependent pH response that enables ratiometric pH measurements. Upon excitation at 488 nm, the fluorescence intensity is pH-sensitive due to the formation of dianionic species, whereas excitation at 450 nm yields significantly reduced pH sensitivity . This differential response permits ratiometric analysis (F488/F450) for quantitative pH determination in the range of pH 2-7, eliminating the need for absolute intensity calibration . This property has been specifically validated for pH measurement in submicron aerosol particles .

Ratiometric Fluorescence pH Sensor Intracellular pH Aerosol Analysis

Excited-State Proton Transfer Kinetics Distinct from Parent Fluorescein

2',7'-Difluorofluorescein undergoes complex excited-state proton transfer (ESPT) reactions involving cation, neutral, monoanion, and dianion prototropic forms, with distinct kinetic parameters compared to fluorescein [1]. The cation behaves as a 'super' photoacid with a deprotonation rate constant of 1.04 × 10¹¹ s⁻¹ [1]. In buffer-mediated ESPT, the rate constants for deactivation were determined as 2.94 × 10⁸ s⁻¹ for the monoanion and 2.47 × 10⁸ s⁻¹ for the dianion, while buffer-mediated deprotonation and protonation rate constants were 9.70 × 10⁸ M⁻¹ s⁻¹ and 1.79 × 10⁸ M⁻¹ s⁻¹, respectively, yielding an excited-state pKa* of 4.02 [2]. These ESPT dynamics influence the fluorescence signal in the presence of proton-accepting biomolecules, which must be accounted for in quantitative applications.

Excited-State Proton Transfer Time-Resolved Fluorescence Photophysics

Optimal Research and Industrial Applications for 2',7'-Difluorofluorescein Based on Verified Differential Performance


Live-Cell Fluorescence Imaging and Confocal Microscopy Requiring pH-Stable Signal

2',7'-Difluorofluorescein (DFF) is optimally suited for live-cell imaging applications where physiological pH fluctuations (e.g., endocytosis, organelle acidification) would otherwise quench fluorescein fluorescence. With a pKa of 4.7, DFF remains in the highly fluorescent dianionic form at pH 7.0-7.4, eliminating the pH-dependent signal attenuation observed with fluorescein (pKa 6.4) . Additionally, the photostability rank order DFF > DCF > FL > DBF ensures that DFF-labeled samples maintain consistent fluorescence intensity during extended confocal laser-scanning microscopy sessions, allowing increased photon acquisition before photodestruction compared to fluorescein conjugates .

Ratiometric pH Sensing in Acidic Organelles and Aerosol Particles

The differential pH sensitivity of DFF fluorescence upon excitation at 488 nm versus 450 nm enables ratiometric pH analysis in the range of pH 2-7 . This property has been explicitly validated for pH measurements in submicron aerosol particles and is applicable to monitoring pH changes in acidic organelles such as lysosomes and endosomes . The ratiometric approach eliminates the need for absolute intensity calibration, providing quantitative pH data independent of probe concentration and optical path length variations .

High-Sensitivity Bioanalytical Assays Requiring Maximal Fluorescence Quantum Yield

With a fluorescence quantum yield (Φf) of 0.97, DFF outperforms its dihalogenated analogs DCF (Φf = 0.94) and DBF (Φf = 0.67) in signal output efficiency . This 3.2% improvement over DCF and 44.8% improvement over DBF translates to higher detection sensitivity in fluorescence-based assays such as ELISA, flow cytometry, and fluorescence polarization/anisotropy measurements . For applications where the absolute brightness of the fluorophore is the limiting factor for assay sensitivity, DFF provides the highest quantum yield among the 2',7'-dihalogenated fluorescein series .

H2O2 Detection and Oxidase-Coupled Biosensing Platforms

The intrinsic peroxidase-like activity of DFF enables its use as a catalytic reporter in H2O2 detection systems. DFF catalyzes the oxidation of TMB by H2O2 with kinetic parameters (Km = 0.13 mM for TMB; Km = 0.42 mM for H2O2; Vmax = 18.5 × 10⁻⁸ M s⁻¹ for TMB) following a ping-pong mechanism . This property has been leveraged for the development of galactose detection assays via galactose oxidase-coupled reactions, demonstrating DFF's dual functionality as both a fluorescent label and a nanozyme mimetic .

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